7-(Trifluoromethoxy)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Trifluoromethoxy)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a compound that has garnered significant interest in various fields of scientific research due to its unique chemical structure and properties. The trifluoromethoxy group (OCF3) is known for its high electronegativity and lipophilicity, which can enhance the metabolic stability and efficacy of the compounds it is part of
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethoxylation reagents such as bis(trifluoromethyl)peroxide (BTMP) under mild reaction conditions . The reaction can be carried out at room temperature without the need for catalysts or activators, making it an efficient and practical approach .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization can further enhance the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethoxy)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiazoles, which can have diverse applications in various fields .
Scientific Research Applications
7-(Trifluoromethoxy)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has a wide range of scientific research applications:
Chemistry: It serves as a valuable building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethoxy)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s binding affinity to its targets, which can include enzymes, receptors, and other proteins. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ethers: These compounds share the trifluoromethoxy group and have similar properties, such as high electronegativity and lipophilicity.
Benzothiazoles: Compounds with the benzothiazole ring structure are also similar and have diverse applications in medicinal chemistry and materials science.
Uniqueness
7-(Trifluoromethoxy)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is unique due to the combination of the trifluoromethoxy group and the benzothiazole ring, which imparts distinct chemical and biological properties. This combination enhances the compound’s stability, efficacy, and potential for various applications .
Properties
IUPAC Name |
1,1-dioxo-7-(trifluoromethoxy)-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4S/c9-8(10,11)16-5-3-1-2-4-6(5)17(14,15)12-7(4)13/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKZARZSXZGLMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)S(=O)(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.